Bimatoprost 13,14-Epoxide is a synthetic derivative of bimatoprost, a prostaglandin analog primarily used in ophthalmology. This compound is recognized for its role in treating conditions such as ocular hypertension and glaucoma, as well as for promoting eyelash growth. The molecular formula of Bimatoprost 13,14-Epoxide is , with a molecular weight of approximately 431.56 g/mol .
Bimatoprost 13,14-Epoxide is classified under prostaglandins and related compounds, which are unsaturated carboxylic acids derived from the fatty acid arachidonic acid. Its classification further includes categories such as fatty acyls and eicosanoids . The compound is sourced from various chemical suppliers specializing in research chemicals and analytical standards .
The synthesis of Bimatoprost 13,14-Epoxide involves several chemical reactions. An improved synthesis method includes the following key steps:
Bimatoprost 13,14-Epoxide features a complex molecular structure characterized by several functional groups. The structural representation includes:
CCNC(=O)CCC\C=C/C[C@H]1[C@@H](O)C[C@@H](O)[C@@H]1C2OC2[C@@H](O)CCc3ccccc3
InChI=1S/C25H37NO5/c1-2-26-22(30)13-9-4-3-8-12-18-20(28)16-21(29)23(18)25-24(31-25)19(27)15-14-17-10-6-5-7-11-17/h3,5-8,10-11,18-21,23-25,27-29H,2,4,9,12-16H2,1H3,(H,26,30)/b8-3-/t18-,19-,20-,21+,23+,24?,25?/m0/s1
.The stereochemistry is significant in defining its biological activity, with specific chiral centers contributing to its pharmacological properties.
Bimatoprost 13,14-Epoxide undergoes various chemical reactions during its metabolism and application:
These reactions are crucial for understanding the pharmacokinetics of Bimatoprost 13,14-Epoxide in biological systems.
The mechanism of action for Bimatoprost 13,14-Epoxide primarily involves its agonistic activity on prostanoid receptors. It mimics the action of natural prostaglandins by binding to specific receptors in ocular tissues:
This dual action makes it a valuable therapeutic agent in both ophthalmology and cosmetic applications.
Bimatoprost 13,14-Epoxide exhibits several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical preparations and its stability during storage .
Bimatoprost 13,14-Epoxide has several significant applications:
The diverse applications underscore its importance in both medical and cosmetic fields.
Within impurity profiling workflows for antiglaucoma medications, Bimatoprost 13,14-Epoxide represents a critical target analyte due to its formation pathway and potential impact on drug stability. Regulatory guidelines classify it as a specified degradation product that must be monitored throughout the drug lifecycle from development to commercial distribution [3] [9]. Analytical studies reveal this impurity forms primarily through photooxidation or metabolic transformation of the parent drug, with elevated levels detected under accelerated stability conditions (40°C/75% RH) [4] [9]. Its presence above threshold limits (typically >0.1%) indicates potential stability issues in formulations, triggering corrective actions such as packaging modifications or formulation optimization [8].
Comparative efficacy studies demonstrate that while bimatoprost reduces intraocular pressure by 20.4-37.1% from baseline in treatment-naïve eyes, degradation products like the epoxide impurity may compromise this therapeutic effect [1]. Analytical quantification of this impurity in ophthalmic solutions employs reverse-phase HPLC with UV or mass spectrometric detection, with method validation parameters including specificity, accuracy (recovery 90-110%), precision (RSD <5%), and robustness [7] [10]. Recent research on novel bimatoprost delivery systems, including niosomal in situ gels, highlights the continued importance of monitoring this impurity as formulation complexity increases [4]. The impurity profile of bimatoprost products typically includes multiple structurally related compounds, with the epoxide being among the more stable degradation products that accumulate over shelf-life periods [9].
Table 2: Bimatoprost and Related Impurities in Pharmaceutical Analysis
Compound Name | CAS Number | Molecular Formula | Type | Origin in Drug Product |
---|---|---|---|---|
Bimatoprost | 155206-00-1 | C25H37NO4 | Active Pharmaceutical Ingredient | N/A |
Bimatoprost 13,14-Epoxide | 2920059-82-9 | C25H37NO5 | Degradation Product | Oxidation at 13,14-position |
Bimatoprost Acid | 38344-08-0 | C23H33NO4 | Metabolite/Degradant | Ester hydrolysis |
5-Trans Bimatoprost | 1163135-95-2 | C25H37NO4 | Isomeric Impurity | Synthesis impurity |
13,14-Dihydro Bimatoprost | 607351-44-0 | C25H39NO4 | Degradation Product | Reduction of 13,14-double bond |
The 13,14-epoxide moiety in Bimatoprost 13,14-Epoxide confers distinctive chemical reactivity that differentiates it from both the parent compound and other bimatoprost impurities. This strained three-membered heterocyclic system exhibits significant electrophilic character due to angular strain and polarized C-O bonds, making it susceptible to nucleophilic attack at either carbon position (C13 or C14) [4] [6]. The stereochemical configuration ((2R,3S)-epoxide) dramatically influences this reactivity profile, with the specific spatial orientation either facilitating or hindering ring-opening reactions with common nucleophiles (e.g., water, amines, thiols) that may be present in pharmaceutical formulations [6] [10]. This reactivity has profound implications for the impurity's stability in ophthalmic solutions, where pH, buffer composition, and excipients may accelerate degradation pathways [4].
The epoxide functionality alters the molecule's physicochemical properties compared to bimatoprost, including increased polarity (log P reduction of approximately 0.5-1.0 units) and modified hydrogen-bonding capacity, which collectively influence chromatographic retention and mass spectrometric fragmentation patterns [2] [6]. These property changes necessitate specialized analytical method conditions for accurate quantification. Structural characterization of this impurity reveals distinctive 1H-NMR signals between δ 2.7-3.1 ppm corresponding to the epoxide ring protons, while its IR spectrum shows characteristic C-O stretching vibrations at 820-850 cm-1 [4] [10]. The epoxide ring's influence extends to the molecule's conformational behavior, restricting rotation around the C12-C13 bond and potentially altering interactions with biological macromolecules, though its pharmacological activity remains substantially reduced compared to the parent bimatoprost [4].
Table 3: Chemical Properties of Bimatoprost 13,14-Epoxide
Property | Specification | Analytical Method | Significance |
---|---|---|---|
Molecular Weight | 431.56 g/mol | High-Resolution Mass Spectrometry | Identification confirmation |
SMILES Notation | CCNC(=O)CCC/C=C\C[C@H]1C@@HCC@@H[C@@H]1[C@H]1OC1C@@HCCc1ccccc1 | Canonical Representation | Structure encoding for database searches |
InChI Key | AUZRKBBJJLRSGR-FVVJDWTBSA-N | Standard Identifier | Unique molecular identifier |
Hydrogen Bond Donor Count | 4 | Computational Chemistry | Polarity/solubility prediction |
Hydrogen Bond Acceptor Count | 6 | Computational Chemistry | Polarity/solubility prediction |
Rotatable Bond Count | 15 | Computational Chemistry | Conformational flexibility assessment |
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: